4-Carboxy-2,6-difluorophenylboronic acid pinacol ester
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Overview
Description
4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H15BF2O4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with carboxy and difluoro groups, and the boronic acid is esterified with pinacol. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling .
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . Therefore, the targets can be considered as the reactants in these reactions that form new carbon-carbon bonds.
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like the 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester) with a halide or pseudo-halide using a palladium catalyst . The reaction is characterized by its mild and functional group tolerant conditions, and it results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathways involved in the synthesis of various organic compounds . The creation of new carbon-carbon bonds can lead to the formation of complex organic molecules, which can have various downstream effects depending on the specific molecules produced.
Pharmacokinetics
For instance, pinacol boronic esters are usually bench stable, easy to purify, and often commercially available, which can make them more accessible for use in reactions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels depending on the specific molecules produced.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Additionally, the compound’s stability can be affected by air and moisture . Therefore, these factors should be carefully controlled to ensure the compound’s efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carboxy-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 4-carboxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C) are used under mild conditions.
Major Products:
Scientific Research Applications
4-Carboxy-2,6-difluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Carboxy-2-fluorophenylboronic acid pinacol ester: Similar structure but with only one fluorine substituent.
2,6-Difluorophenylboronic acid: Lacks the carboxy and pinacol ester groups.
Uniqueness: 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is unique due to its combination of carboxy, difluoro, and pinacol ester groups, which enhance its reactivity and stability in cross-coupling reactions. The presence of these functional groups allows for versatile applications in organic synthesis and material science .
Properties
IUPAC Name |
3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-7(11(17)18)6-9(10)16/h5-6H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXVWDLNOWTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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